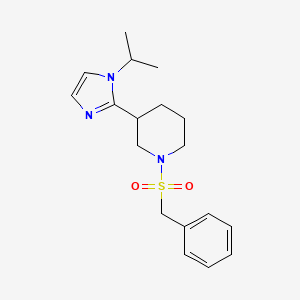![molecular formula C20H26ClFN2O3 B5636536 9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636536.png)
9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one" involves several key steps, including spirocyclization of pyridine substrates and intramolecular addition reactions. A notable method involves the in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by catalysts such as Ti(O i Pr)₄ (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spirocyclic framework that includes nitrogen atoms within the cycle. This structural motif contributes to the compound's distinct chemical and physical properties. The diazaspiro[5.5]undecane nucleus, in particular, has been incorporated into various compounds to explore its potential as a central template for nonpeptide ligands, demonstrating its versatility in medicinal chemistry applications (Smyth et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives, including "9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one," is influenced by the presence of functional groups attached to the spirocyclic core. These compounds can undergo various chemical reactions, such as Michael addition, which is a key step in the synthesis of many diazaspiro[5.5]undecane derivatives (Yang et al., 2008).
Eigenschaften
IUPAC Name |
9-[2-(3-chloro-4-fluorophenoxy)acetyl]-2-propan-2-yl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClFN2O3/c1-14(2)24-13-20(6-5-18(24)25)7-9-23(10-8-20)19(26)12-27-15-3-4-17(22)16(21)11-15/h3-4,11,14H,5-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOISBWHGQXWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCC1=O)CCN(CC2)C(=O)COC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(3-Chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopentyl-N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5636469.png)
![N-methyl-1-(3-methyl-4-pyridinyl)-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5636476.png)

![N'-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-isopropylpyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5636488.png)
![(6-isopropylpyrimidin-4-yl)[2-(pyridin-3-ylamino)ethyl]amine](/img/structure/B5636490.png)
![4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-prolyl}morpholine](/img/structure/B5636492.png)
![3,5-dimethyl-7-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5636496.png)
![3-phenyl-5-[(2,3,5-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5636501.png)
![N-{[(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5636504.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B5636508.png)
![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5636516.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5636532.png)
![2-benzyl-8-[2-(methylthio)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636544.png)
![2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5636549.png)